

## Preclinical Profile of Avenciguat: A Novel sGC Activator for Systemic Sclerosis

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

### Introduction

Systemic sclerosis (SSc) is a complex autoimmune disease characterized by widespread fibrosis, vasculopathy, and immune system dysregulation. A significant unmet medical need exists for therapies that can effectively target these intertwined pathological processes. **Avenciguat** (BI 685509) is a novel, orally bioavailable soluble guanylate cyclase (sGC) activator that holds promise as a potential treatment for SSc.[1] Unlike sGC stimulators, which require functional heme-bound sGC, **avenciguat** can directly activate oxidized or heme-free sGC, a state often found in tissues under oxidative stress and hypoxia, which are characteristic features of SSc.[2][3][4] This technical guide provides a comprehensive overview of the preclinical studies on **avenciguat**, detailing its mechanism of action, efficacy in SSc models, and the experimental protocols used in its evaluation.

# Core Mechanism of Action: The sGC-cGMP Signaling Pathway

**Avenciguat**'s therapeutic potential stems from its ability to activate sGC, a key enzyme in the nitric oxide (NO) signaling pathway.[5] Activation of sGC leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated cGMP levels, in turn, mediate a range of physiological effects relevant to SSc pathophysiology, including vasodilation, inhibition of inflammation, and antifibrotic actions.[6] Preclinical evidence suggests



that **avenciguat**'s mechanism extends to the modulation of interferon-1 (IFN-1) signaling, a critical pathway in SSc-related autoimmunity.[2][4][7]



Click to download full resolution via product page

Caption: Avenciguat's mechanism of action on the sGC-cGMP pathway.

## In Vitro Efficacy

### **Effects on Endothelial Cells and Platelets**

Preclinical investigations have demonstrated that **avenciguat** can modulate key cellular players in SSc pathogenesis. In human microvascular endothelial cells-dermal (HMVEC-d) cultured under hypoxic conditions, **avenciguat** reduced the synthesis of transforming growth



factor-beta 2 (TGF-β2), a potent pro-fibrotic cytokine.[2][3] Furthermore, **avenciguat** inhibited the release of CXC chemokine family ligand 4 (CXCL4) from activated human platelets, a chemokine implicated in the inflammatory and fibrotic processes of SSc.[2][3]

| Cell Type                                                     | Condition | Biomarker        | Effect of<br>Avenciguat |
|---------------------------------------------------------------|-----------|------------------|-------------------------|
| Human Microvascular<br>Endothelial Cells-<br>dermal (HMVEC-d) | Нурохіа   | TGF-β2 Synthesis | Reduced                 |
| Activated Human Platelets                                     | -         | CXCL4 Release    | Inhibited               |

# In Vivo Efficacy in a Bleomycin-Induced Fibrosis Model

The antifibrotic potential of **avenciguat** has been evaluated in the well-established bleomycininduced model of dermal and pulmonary fibrosis in mice, which recapitulates key features of SSc.[8]

### **Dermal and Pulmonary Fibrosis**

Treatment with **avenciguat** demonstrated significant antifibrotic effects in both skin and lung tissue in bleomycin-challenged mice.[2][3] Quantitative analysis revealed a dose-dependent reduction in dermal thickness, hydroxyproline content (a measure of collagen deposition), and the number of myofibroblasts.[7] Similar positive outcomes were observed in the lungs, with reductions in the Ashcroft score, hydroxyproline levels, and the collagen-covered area.[7]



| Tissue                 | Parameter                         | Effect of Avenciguat              |
|------------------------|-----------------------------------|-----------------------------------|
| Skin                   | Dermal Thickness                  | Dose-dependent reduction (25-35%) |
| Hydroxyproline Content | Reduction (25-35%)                |                                   |
| Myofibroblast Count    | Dose-dependent reduction (25-35%) |                                   |
| Lung                   | Ashcroft Score                    | Reduction                         |
| Hydroxyproline Content | Reduction                         |                                   |
| Collagen-Covered Area  | Reduction                         |                                   |

### **Gene Expression Profiling**

RNA sequencing of skin from bleomycin-treated mice revealed a distinct gene expression profile following **avenciguat** treatment compared to the sGC stimulator riociguat.[2][4][7] **Avenciguat** led to a more profound regulation of IFN-1 signaling and genes associated with the immune response.[2][4][7] Specifically, 12 genes upregulated by bleomycin were significantly downregulated by **avenciguat**, all of which are linked to IFN and inflammatory signaling.[7]

# Experimental Protocols Bleomycin-Induced Dermal and Pulmonary Fibrosis Model

The bleomycin-induced fibrosis model is a cornerstone for the preclinical evaluation of antifibrotic agents.





Click to download full resolution via product page

**Caption:** Experimental workflow for the bleomycin-induced fibrosis model.



### Methodology:

- Animal Model: C57BL/6 mice are typically used for this model.
- Induction of Fibrosis: Dermal and pulmonary fibrosis is induced by daily subcutaneous injections of bleomycin for a specified period (e.g., 3-4 weeks).[8]
- Treatment: Following the induction period, animals are randomized into treatment groups and receive daily doses of **avenciguat** or vehicle control, often via oral gavage.
- Endpoint Analysis: At the end of the treatment period, skin and lung tissues are harvested for analysis.
  - Histological Assessment: Tissues are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess dermal thickness and with Masson's trichrome to visualize collagen deposition.
  - Hydroxyproline Assay: A biochemical assay is performed to quantify the total collagen content in the tissue.
  - Immunohistochemistry: Staining for alpha-smooth muscle actin ( $\alpha$ -SMA) is used to identify and quantify myofibroblasts.
  - Gene Expression Analysis: RNA is extracted from the tissues for RNA sequencing or quantitative PCR to assess the expression of genes related to fibrosis, inflammation, and the IFN-1 pathway.

### In Vitro Cell-Based Assays

HMVEC-d Culture and Hypoxia Induction:

- Cell Culture: Human microvascular endothelial cells-dermal (HMVEC-d) are cultured in appropriate media.
- Hypoxia Induction: To mimic the hypoxic conditions in SSc tissues, cells are placed in a hypoxic chamber with low oxygen levels (e.g., 1% O2).
- Treatment: Avenciguat is added to the culture media at varying concentrations.



 Analysis: After a defined incubation period, the cell culture supernatant is collected to measure the concentration of TGF-β2 using an enzyme-linked immunosorbent assay (ELISA).

Platelet Activation and CXCL4 Release Assay:

- Platelet-Rich Plasma (PRP) Preparation: Human platelet-rich plasma is prepared from whole blood.
- Activation: Platelets are activated using a standard agonist (e.g., thrombin receptor agonist peptide).
- Treatment: Avenciguat is incubated with the activated platelets.
- Analysis: The concentration of CXCL4 released into the supernatant is measured by ELISA.

### **Conclusion and Future Directions**

The preclinical data for **avenciguat** strongly support its potential as a disease-modifying therapy for systemic sclerosis. Its unique ability to activate sGC even in hypoxic and oxidative environments, coupled with its demonstrated antifibrotic and immunomodulatory effects in relevant preclinical models, provides a compelling rationale for its clinical development.[2][3][7] These findings have paved the way for the ongoing Phase II clinical trial, VITALISScE™ (NCT05559580), which is currently evaluating the efficacy and safety of **avenciguat** in patients with SSc.[2][6][7] The outcomes of this trial will be crucial in determining the future role of **avenciguat** in the management of this debilitating disease.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

1. Pardon Our Interruption [boehringer-ingelheim.com]







- 2. Avenciguat: a novel soluble guanylate cyclase activator that affects multiple cell types to inhibit IFN-1 signalling and fibrosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Avenciguat: a novel soluble guanylate cyclase activator that affects multiple cell types to inhibit IFN-1 signalling and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BI 685509 for Systemic Sclerosis · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 6. A Phase II study of avenciguat, a novel soluble guanylate cyclase activator, in patients with systemic sclerosis: Study design and rationale of the VITALISScE™ study PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. clinexprheumatol.org [clinexprheumatol.org]
- To cite this document: BenchChem. [Preclinical Profile of Avenciguat: A Novel sGC Activator for Systemic Sclerosis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11929479#avenciguat-for-systemic-sclerosispreclinical-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com